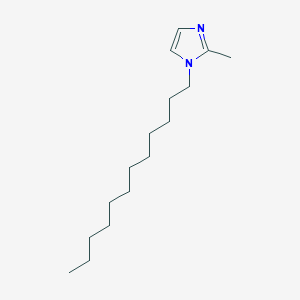

1-Dodecyl-2-methyl-1H-imidazole

Description

Structure

2D Structure

Properties

CAS No. |

5709-29-5 |

|---|---|

Molecular Formula |

C16H30N2 |

Molecular Weight |

250.42 g/mol |

IUPAC Name |

1-dodecyl-2-methylimidazole |

InChI |

InChI=1S/C16H30N2/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-17-16(18)2/h13,15H,3-12,14H2,1-2H3 |

InChI Key |

GMOKBQLJIIVDQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C=CN=C1C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Regioselective N-Alkylation Protocols for Imidazole (B134444) Ring Systems

The N-alkylation of imidazoles is a fundamental transformation that can lead to two possible regioisomers, N-1 and N-3 (or N-1 and N-2 in substituted imidazoles). Achieving regioselectivity is therefore a critical aspect of synthetic design.

Optimization of Reaction Conditions for 1-Dodecyl-2-methyl-1H-imidazole Synthesis

The synthesis of this compound typically involves the N-alkylation of 2-methylimidazole (B133640) with a dodecyl halide. The optimization of reaction conditions is crucial to maximize the yield of the desired N-1 isomer and minimize side reactions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a common strategy to deprotonate the imidazole, forming the imidazolide (B1226674) anion, which then acts as a nucleophile. beilstein-journals.org The selection of the alkylating agent, for example, 1-bromododecane (B92323) versus 1-iodododecane, can also influence the reaction rate and efficiency.

In a broader context of imidazole synthesis, various methods have been developed, such as the condensation of α-halo ketones with amidines, which has been optimized to produce 2,4-disubstituted imidazoles in high yields without the need for column chromatography. orgsyn.org While not directly for this compound, these optimized protocols, which often involve refluxing in a mixture of THF and water with a mild base like potassium bicarbonate, demonstrate the importance of solvent and base selection in imidazole ring formation and subsequent alkylation. orgsyn.org Another approach involves the modular synthesis of di- and tri-substituted imidazoles from ketones and aldehydes, where optimization of an oxidation step followed by a condensation reaction led to good yields of the desired imidazole products. researchgate.net

The following table outlines typical variables considered in the optimization of imidazole alkylation reactions.

| Parameter | Options | Desired Outcome |

| Base | NaH, K₂CO₃, Cs₂CO₃, t-BuOK | Efficient deprotonation without side reactions |

| Solvent | THF, DMF, Acetonitrile (B52724), Alcohols | Good solubility of reactants, appropriate polarity |

| Alkylating Agent | Alkyl bromide, Alkyl iodide, Alkyl tosylate | High reactivity, good leaving group |

| Temperature | Room temperature to reflux | Optimal reaction rate, minimized decomposition |

| Catalyst | Phase transfer catalysts (e.g., TBAB) | Enhanced reaction rate in heterogeneous systems |

Phase Transfer Catalysis in Alkylation Reactions

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, often a solid and a liquid or two immiscible liquids. researchgate.net In the context of N-alkylation of imidazoles, PTC offers a convenient and mild method that can lead to high yields of the N-alkylated product while avoiding the formation of quaternized byproducts. researchgate.nettandfonline.com

The process typically involves a solid base (like potassium hydroxide) and the imidazole in an organic solvent. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a crown ether, facilitates the transfer of the imidazolide anion from the solid phase or aqueous phase into the organic phase where it can react with the alkylating agent. researchgate.netphasetransfercatalysis.com This method can be particularly advantageous as it can sometimes be performed in the absence of a solvent. researchgate.nettandfonline.com The efficiency of PTC can be influenced by the structure of the catalyst, with some studies showing that bis-piperidinium and bis-pyrrolidinium compounds can significantly accelerate the reaction rate compared to traditional catalysts. researchgate.net

Synthesis of this compound as a Key Intermediate in Multi-Step Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a nucleophilic N-3 nitrogen and a lipophilic dodecyl chain, makes it a versatile building block. For example, it can be a precursor in the synthesis of various biologically active compounds or functional materials.

One area where imidazole derivatives are crucial is in the synthesis of other heterocyclic systems. For instance, substituted imidazoles are used to construct benzimidazole (B57391) and 1,3,4-oxadiazole (B1194373) derivatives, which have shown potential as anticancer agents. researchgate.net The synthesis often involves a multi-step sequence where the imidazole moiety is introduced early on and then further functionalized. While the specific use of this compound as a starting material in these exact syntheses is not detailed, the general principle of using N-alkylated imidazoles as key intermediates is well-established. Mechanochemical methods are also emerging as a solvent-free and efficient way to conduct multi-step syntheses, including those involving imidazole intermediates. nih.gov

Formation of Quaternized Imidazolium (B1220033) Derivatives from this compound

The N-3 nitrogen of this compound is available for a second alkylation reaction, a process known as quaternization. This reaction leads to the formation of a 1,3-disubstituted imidazolium salt, which is a type of ionic liquid.

Structural Design of Asymmetric Dicationic Ionic Liquid Precursors

Asymmetric dicationic ionic liquids are a class of salts where two cationic centers are linked together, often by a flexible or rigid spacer. Starting from this compound, one can design precursors for such molecules. The synthesis would involve reacting the imidazole with a bifunctional alkylating agent, for example, a dihaloalkane. This would result in a molecule where two imidazolium rings, one of which is the 1-dodecyl-2-methylimidazolium moiety, are connected. The asymmetry would arise from the different substituents on the two imidazole rings.

Synthetic Pathways for Advanced Imidazolium Cations

The synthesis of advanced imidazolium cations from this compound involves its quaternization with a variety of alkylating agents to introduce a second substituent at the N-3 position. This is a common strategy for preparing unsymmetrical imidazolium salts. rsc.org For example, reacting this compound with an alkyl halide like methyl iodide would yield 1-dodecyl-2,3-dimethylimidazolium iodide.

A novel method for the quaternization of N-substituted imidazoles involves the use of arylboronic acids, which allows for the direct arylation of the imidazole ring. rsc.org This process is notable for its tolerance of a wide range of functional groups and its excellent chemoselectivity, providing a versatile route to unsymmetrical imidazolium salts. rsc.org

The resulting imidazolium salts are often used as ionic liquids or as precursors for N-heterocyclic carbenes (NHCs), which are important catalysts in organic synthesis. The properties of the resulting imidazolium salt, such as its melting point, viscosity, and solubility, can be tuned by varying the nature of the substituent introduced in the quaternization step.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Dodecyl-2-methyl-1H-imidazole, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methyl group attached to the ring, and the various methylene (B1212753) groups of the dodecyl chain. Based on data from similar imidazole derivatives, the characteristic chemical shifts (δ) can be predicted. rsc.orgresearchgate.net The protons on the imidazole ring typically appear in the downfield region (around 6.7-7.8 ppm). rsc.orgresearchgate.net The methyl protons at the C2 position of the imidazole ring would likely produce a singlet at approximately 2.3-2.5 ppm. The protons of the dodecyl chain will exhibit a series of signals, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm and the methylene groups appearing as multiplets in the range of 1.2-4.2 ppm. The methylene group attached directly to the nitrogen atom of the imidazole ring would be the most deshielded of the alkyl chain protons. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbons of the imidazole ring, the C2-methyl group, and the twelve carbons of the dodecyl chain. The imidazole ring carbons are typically observed in the range of 120-145 ppm. researchgate.netresearchgate.net The carbon of the methyl group attached to the imidazole ring would likely appear around 10-15 ppm. The carbons of the dodecyl chain would produce a series of signals in the aliphatic region of the spectrum, generally between 14 ppm and 50 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H4, H5 | 6.7 - 7.8 | 120 - 128 |

| Imidazole C2 | - | ~145 |

| C2-CH₃ | 2.3 - 2.5 | 10 - 15 |

| N-CH₂-(CH₂)₁₀-CH₃ | 3.8 - 4.2 | 45 - 50 |

| N-CH₂-CH₂-(CH₂)₉-CH₃ | 1.7 - 1.9 | 30 - 33 |

| -(CH₂)₉- | 1.2 - 1.4 | 22 - 32 |

| -CH₂-CH₃ | 0.8 - 0.9 | ~14 |

Note: The predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to gain deeper insights into the spatial relationships between protons that are close to each other, which is invaluable for confirming the regiochemistry and conformation of the molecule. A ROESY spectrum displays through-space correlations, where the strength of the cross-peak is inversely proportional to the sixth power of the distance between the protons. researchgate.net

For this compound, a ROESY experiment would be expected to show correlations between the protons of the methyl group at the C2 position and the proton at the C5 position of the imidazole ring, confirming their proximity. Additionally, cross-peaks would be observed between the protons of the N-CH₂ group of the dodecyl chain and the protons on the imidazole ring, further solidifying the assignment of the N-alkylation position.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is utilized to identify the functional groups present in this compound by detecting the vibrations of molecular bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the imidazole ring and the dodecyl chain. The C-H stretching vibrations of the imidazole ring typically appear in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected to be observed in the 1500-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the long dodecyl chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ range. researchgate.netresearchgate.net The in-plane and out-of-plane bending vibrations of the imidazole ring C-H bonds would also be present at lower wavenumbers. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the non-polar bonds often produce strong signals in Raman spectra. For this compound, the C-C stretching vibrations of the alkyl chain and the symmetric breathing modes of the imidazole ring are expected to be prominent.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3150 | C-H stretching | Imidazole ring |

| 2850 - 2960 | C-H stretching | Dodecyl chain |

| 1500 - 1600 | C=N and C=C stretching | Imidazole ring |

| 1450 - 1470 | C-H bending | Dodecyl chain |

| 935 - 1300 | In-plane bending | Imidazole ring |

| 680 - 740 | Out-of-plane bending | Imidazole ring |

Note: The predicted values are based on data from analogous compounds and may vary based on the sample state and experimental conditions. researchgate.net

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 250.42 g/mol , and its exact mass is 250.240898965 Da. nih.gov

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 250. The fragmentation pattern would likely involve the cleavage of the dodecyl chain. A prominent fragment would be the imidazolyl cation resulting from the loss of the dodecyl radical. Further fragmentation of the dodecyl chain through a series of C-C bond cleavages would produce a characteristic pattern of peaks separated by 14 Da (corresponding to CH₂ groups). The base peak could correspond to the stable imidazolium (B1220033) cation or a fragment resulting from alpha-cleavage next to the nitrogen atom.

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC-DAD, GC)

Chromatographic techniques are essential for determining the purity of this compound and for its quantitative analysis.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, likely using a capillary column with a non-polar or medium-polarity stationary phase. nist.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to assess purity and quantify the compound. osti.gov For a related compound, 1-dodecylimidazole, a purity of over 97.0% as determined by GC has been reported.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a versatile technique for the separation and quantification of compounds. For this compound, a reversed-phase HPLC method would be appropriate, using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a buffer. The diode-array detector (DAD) allows for the monitoring of the absorbance at multiple wavelengths, which is useful for peak identification and purity assessment.

Thermal Stability Analysis (e.g., Thermogravimetric Analysis, TGA)

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. The thermal stability of imidazole derivatives is influenced by the nature of the substituents on the imidazole ring. ajer.orgacs.org

For this compound, the TGA thermogram would show the onset temperature of decomposition. Imidazolium-based ionic liquids generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. ajer.orgresearchgate.net The presence of the long dodecyl chain may influence the decomposition profile. The decomposition process may occur in single or multiple steps, corresponding to the loss of the alkyl chain and the subsequent breakdown of the imidazole ring. researchgate.net TGA studies on similar N,N-dialkylimidazolium compounds have shown that increasing the size of the alkyl substituent on the imidazolium cation generally increases the thermal stability. ajer.org

Elemental Compositional Analysis

Elemental analysis is a fundamental technique in chemical characterization, employed to determine the mass percentages of the constituent elements within a compound. For novel or synthesized compounds like this compound, this analysis is crucial for verifying the empirical and molecular formula against theoretical calculations. The process, typically carried out using an automated CHN analyzer, involves the combustion of a small, precise sample of the substance at high temperatures. This combustion converts the compound into simple gaseous products, namely carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). By measuring the amounts of these gases, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are determined.

Below is a comparison of the calculated theoretical elemental composition of this compound.

Table 1: Elemental Composition of this compound

This table outlines the theoretical and experimental weight percentages of Carbon, Hydrogen, and Nitrogen. Theoretical values are calculated from the compound's molecular formula, C₁₆H₃₀N₂.

| Element | Symbol | Theoretical % | Experimental % |

| Carbon | C | 76.73% | Data not available in searched literature |

| Hydrogen | H | 12.08% | Data not available in searched literature |

| Nitrogen | N | 11.19% | Data not available in searched literature |

The conformity of experimental results with these theoretical percentages is a primary indicator of successful synthesis and purification. For related but simpler compounds like 2-methylimidazole (B133640), studies have shown that experimental values typically align closely with theoretical calculations, with a standard uncertainty often within ±0.5%. researchgate.net This level of accuracy is the standard expectation for the elemental analysis of pure organic compounds.

Applications in Catalysis and Coordination Chemistry

Role of 1-Dodecyl-2-methyl-1H-imidazole in Ligand Design for Transition Metal Catalysis

The imidazole (B134444) nucleus is a fundamental building block in coordination chemistry, prized for its ability to act as a strong σ-donor ligand. researchgate.net Derivatives like this compound are particularly valuable as precursors for N-heterocyclic carbenes (NHCs). NHCs are a class of ligands that have revolutionized transition metal catalysis, especially for palladium-catalyzed cross-coupling reactions. st-andrews.ac.uk

The imidazole derivative can be converted into an imidazolium (B1220033) salt, which then serves as an NHC precursor. These NHC ligands form highly stable and catalytically active complexes with transition metals such as palladium. st-andrews.ac.uk The strength of the metal-ligand bond enhances the stability and longevity of the catalyst, while the electronic properties of the NHC ligand can be tuned to improve catalytic activity and selectivity. The 2-methyl group on the imidazole ring can also influence the steric and electronic environment of the metal center, further impacting its catalytic performance. mdpi.com

The primary roles of this compound-derived ligands in transition metal catalysis include:

Stabilizing the Metal Center: The strong σ-donating character of the resulting NHC ligand forms a robust bond with the metal, preventing aggregation into inactive metallic clusters.

Enhancing Catalytic Activity: The electronic properties of the ligand facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. st-andrews.ac.uk

Providing Structural Versatility: The long dodecyl chain allows for the creation of catalytic systems with unique solubility and assembly properties. ontosight.ailookchem.com

Development of Homogeneous and Heterogeneous Catalytic Systems

The dual nature of the this compound molecule allows for its use in both homogeneous and heterogeneous-like catalytic systems. When complexed with a metal, it can act as a soluble homogeneous catalyst in nonpolar organic solvents due to the dodecyl chain. ontosight.ai Conversely, its amphiphilic character is key to forming structured systems in polar solvents like water, leading to pseudo-heterogeneous catalysis. lookchem.com

A significant application of this compound is in the development of self-assembling catalytic systems in water. The dodecyl chain confers surfactant properties, allowing the molecule to form micelles or other aggregates in aqueous solutions. ontosight.ailookchem.com These self-assembled structures act as nanoreactors, creating a lipophilic microenvironment within the bulk aqueous phase.

This micellar catalysis offers several advantages:

Increased Reactant Concentration: The lipophilic core of the micelles can solubilize and concentrate organic substrates, bringing them into close proximity with the catalyst, thereby accelerating reaction rates. researchgate.net

Enhanced Stability: The catalyst can be protected within the micellar core, improving its stability and lifetime.

Green Chemistry: The use of water as the bulk solvent is environmentally benign, aligning with the principles of green chemistry. lookchem.com

Research has shown that imidazolium-modified cyclodextrins featuring a dodecyl-imidazolium component can create highly effective and recyclable self-assembled catalytic systems for reactions in neat water. lookchem.com

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, has been a key area of application for catalysts derived from imidazole ligands. nih.govlibretexts.org This reaction typically couples an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org

Catalytic systems incorporating the dodecyl-imidazolium motif have been successfully used for the Suzuki-Miyaura reaction in water, eliminating the need for co-solvents or external phosphine (B1218219) ligands. lookchem.com In one study, a novel dodecyl-imidazolium modified β-cyclodextrin was used as a ligand for a palladium catalyst, demonstrating high efficiency and recyclability in the coupling of various aryl halides with arylboronic acids in pure water. lookchem.com

The performance of this catalytic system highlights its potential for practical applications, as it can be reused multiple times without a significant loss of activity. lookchem.com

Table 1: Performance of a Self-Assembled Dodecyl-Imidazolium-Palladium Catalyst in Suzuki-Miyaura Coupling

| Reactants | Product | Yield (%) | Catalyst Recyclability |

| Aryl Halide + Arylboronic Acid | Biaryl Compound | High | Reusable for multiple cycles without loss of activity lookchem.com |

Investigation of Catalytic Mechanisms and Reaction Kinetics

The mechanism of catalysis involving this compound ligands follows the general principles of transition metal-catalyzed cross-coupling reactions. For the Suzuki-Miyaura reaction, the catalytic cycle with a palladium-NHC complex involves three primary steps: st-andrews.ac.ukyoutube.com

Oxidative Addition: The Pd(0)-NHC active species reacts with the organohalide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (R'-B(OR)₂) transfers its organic group to the palladium center, typically requiring a base to activate the boron reagent.

Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the catalytically active Pd(0)-NHC species.

Contributions to Materials Science and Engineering

Design and Application of Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures, and imidazolium-based ILs, often derived from precursors like 1-dodecyl-2-methyl-1H-imidazole, are a prominent class. These ILs are recognized for their tunable nature and stability under harsh conditions, making them suitable for a variety of demanding applications. The presence of the long dodecyl chain in derivatives of this compound enhances their surface-active properties.

Ionic Liquids for Environmental Remediation (e.g., Oil Spill Dispersants)

Surface-active ionic liquids (SAILs) derived from imidazole (B134444) compounds have shown significant promise in environmental remediation, particularly in the dispersal of oil spills. Numerous studies have demonstrated the effectiveness of SAILs and their formulations in breaking down crude oil. For instance, formulations containing imidazolium-based SAILs have achieved dispersion efficiencies ranging from 70.12% to 93.72% for different types of crude oil. These formulations also exhibit favorable environmental profiles, with low toxicity and high biodegradability. The ability of these ionic liquids to lower the interfacial tension between oil and water is a key factor in their efficacy as oil spill dispersants.

Components in Anion Exchange Membranes (AEMs) for Electrochemical Devices

Imidazolium (B1220033) cations, derived from compounds like this compound, are integral to the development of anion exchange membranes (AEMs). nih.gov AEMs are crucial components in electrochemical devices such as fuel cells and electrolyzers, facilitating the transport of anions while preventing gas crossover between electrodes. nih.gov The performance and durability of these membranes are highly dependent on the properties of the incorporated cationic groups.

The structure of the imidazolium cation significantly influences the hydroxide (B78521) ion conductivity of AEMs. Research on poly(arylimidazolium)-based AEMs has shown that modifications to the imidazolium structure, such as steric protection, can lead to membranes with high ion-exchange capacity (IEC) and exceptional hydroxide conductivity. nih.gov For example, a poly(arylimidazolium) membrane with a high IEC of 2.86 mmol g⁻¹ exhibited an anion conductivity of 33 mS cm⁻¹. nih.gov The strategic design of these polymers, including the length of alkyl side chains, allows for the optimization of conductivity and water uptake, which are critical for efficient device performance. nih.gov

| Membrane | Ion-Exchange Capacity (mmol g⁻¹) | Anion Conductivity (mS cm⁻¹) | Water Uptake (%) |

| PAImMM(10)Cl⁻ | 2.86 | 33 | 45 |

| PAImEE(12) | - | - | 26.1 |

| PAImPP(13) | - | - | 20.3 |

| PAImBB(14) | - | - | 14.0 |

This table presents data on the ion-exchange capacity, anion conductivity, and water uptake of various poly(arylimidazolium) anion exchange membranes. nih.gov

A significant challenge in the development of AEMs is the chemical stability of the cationic groups in highly alkaline environments. nih.gov Imidazolium-based AEMs have been the subject of extensive research to enhance their alkaline stability. Studies have shown that the degradation of imidazolium cations can be mitigated through molecular design, such as introducing steric hindrance around the reactive sites of the imidazolium ring. nih.gov For instance, o-dimethylphenyl-protected benzimidazolium polymers have demonstrated stability in 2 M KOH at 60°C. nih.gov The evaluation of alkaline stability is often conducted by monitoring changes in hydroxide conductivity and ion-exchange capacity after exposure to alkaline solutions at elevated temperatures. nih.gov Imidazolinium-based AEMs, a related class, have shown superior alkaline stability compared to their imidazolium counterparts, retaining a high percentage of their initial hydroxide conductivity after alkaline treatment. nih.gov

Integration into Polymeric and Composite Materials

The incorporation of dodecyl-imidazole moieties into polymer structures offers a versatile method for modifying the properties of the resulting materials. This approach has been explored in various polymer systems to enhance their functionality for specific applications.

Modification of Polymer Properties through Incorporation of Dodecyl-Imidazole Moieties

The introduction of imidazole-containing groups into polymers can significantly alter their physicochemical properties. researchgate.net Imidazole moieties can participate in hydrogen bonding, respond to pH changes, and coordinate with metal ions, making them valuable for creating stimuli-responsive and functional polymer architectures. researchgate.net In the context of polymerized ionic liquids (PILs), the alkylation of both nitrogen atoms in the imidazole ring to form imidazolium salts leads to materials with strong electrostatic interactions and self-assembly capabilities. researchgate.net These PILs have found applications in diverse areas, including the development of thermoplastic elastomers and materials for gene delivery. vt.edu The amphoteric nature of the imidazole ring allows for the design of block copolymers with unique microphase-separated morphologies at lower concentrations of the functional block compared to traditional systems. vt.edu

Enhancement of Hydrophobicity and Mechanical Integrity in Polymer Systems

While the molecular structure of this compound, featuring a long hydrophobic dodecyl chain and a polar imidazole head, suggests potential applications in modifying polymer properties, specific research on its direct role in enhancing hydrophobicity and mechanical integrity in polymer systems is not extensively available in publicly accessible literature. The hydrophobic nature of the dodecyl group could theoretically increase the water-repellent properties of a polymer matrix if incorporated. researchgate.net Similarly, the imidazole group is known to participate in various interactions that could influence the mechanical strength of polymers. mdpi.comnasa.govresearchgate.netresearchgate.net However, detailed studies and specific data on these enhancements by this compound are areas requiring further investigation.

Corrosion Inhibition Performance and Mechanistic Studies

The imidazole ring, with its nitrogen heteroatoms and π-electrons, is a key functional group in many effective corrosion inhibitors. nih.govphyschemres.org The presence of the long alkyl chain in this compound is expected to further enhance its protective capabilities.

Electrochemical Evaluation of Corrosion Inhibition Efficiency (e.g., Potentiodynamic Polarization, EIS)

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are crucial in evaluating the effectiveness of corrosion inhibitors. Studies on imidazole derivatives show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The inhibition efficiency of these molecules typically increases with their concentration.

For instance, studies on similar imidazole compounds demonstrate a significant increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) with increasing inhibitor concentration, indicating the formation of a protective film on the metal surface. researchgate.netjmaterenvironsci.commdpi.comnih.gov The polarization curves for related compounds show a decrease in corrosion current density (icorr) in the presence of the inhibitor.

Table 1: Representative Potentiodynamic Polarization Data for a Related Imidazolium Compound on Mild Steel in 1 M HCl

| Inhibitor Concentration (mol/dm³) | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1.00E-03 | - |

| 0.001 | 2.00E-04 | 80 |

| 0.005 | 1.20E-04 | 88 |

| 0.01 | 8.00E-05 | 92 |

Adsorption Characteristics on Metal Surfaces (e.g., Langmuir Isotherm)

The mechanism of corrosion inhibition by organic molecules like this compound involves their adsorption onto the metal surface, forming a protective barrier. nih.gov The nature of this adsorption can be investigated using adsorption isotherms. The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of imidazole-based inhibitors, suggesting the formation of a monolayer on the metal surface. researchgate.netresearchgate.netresearchgate.net

The adsorption process involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring with the vacant d-orbitals of the metal. The long dodecyl chain would then orient itself away from the surface, creating a hydrophobic layer that repels corrosive species.

Surface Characterization Techniques (e.g., SEM, AFM, EDS, XPS)

Surface analysis techniques provide direct evidence of the formation of a protective film. Scanning Electron Microscopy (SEM) images of metal surfaces exposed to corrosive environments with and without an inhibitor typically show a much smoother surface in the presence of the inhibitor, indicating reduced corrosion damage. researchgate.netjmaterenvironsci.com

Atomic Force Microscopy (AFM) can quantify the reduction in surface roughness. For example, studies on other imidazole derivatives have shown a significant decrease in the average surface roughness of mild steel in the presence of the inhibitor, confirming the formation of a protective layer. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is used to analyze the chemical composition of the adsorbed film. Studies on similar imidazole compounds have shown that the inhibitor molecules bond to the metal surface via their nitrogen and sometimes carbon atoms, confirming a chemical adsorption mechanism. rsc.orgresearchgate.netresearchgate.net

Surfactant Properties and Interfacial Activity

The amphiphilic structure of this compound, with its hydrophilic imidazole head and a long hydrophobic dodecyl tail, imparts surfactant properties.

Fundamental Studies of Surface Tension Reduction and Micelle Formation

As a surfactant, this compound is expected to reduce the surface tension of aqueous solutions. As its concentration increases, the surfactant molecules accumulate at the air-water interface until they reach a critical concentration, above which they self-assemble into spherical structures called micelles. This concentration is known as the critical micelle concentration (CMC). wikipedia.org

Table 2: Representative Surface Properties of a Similar Cationic Surfactant

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 1.2 x 10⁻³ mol/L |

| Surface Tension at CMC (γcmc) | 35.2 mN/m |

The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies a more efficient surfactant. researchgate.net The ability to form micelles and reduce surface tension makes such compounds useful in various applications, including as emulsifiers, detergents, and in formulation science. jmaterenvironsci.com

Emulsification and Dispersion Phenomena in Colloidal Systems

The amphiphilic nature of this compound, arising from its hydrophilic imidazole head and a hydrophobic dodecyl tail, positions it as a molecule of significant interest in the stabilization of colloidal systems. While detailed research findings and specific data tables on the emulsification and dispersion phenomena exclusively for this compound are not extensively available in publicly accessible literature, its structural characteristics suggest a strong potential for application as a surfactant in these systems.

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration above which surfactant molecules self-assemble into micelles. rsc.org Below the CMC, the surfactant molecules primarily adsorb at the interface between the two phases. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk phase. The CMC is a crucial parameter as it indicates the minimum amount of surfactant needed to achieve the maximum reduction in surface tension.

For structurally related imidazolium-based ionic liquids, which share the same dodecyl chain, the CMC values have been reported. For instance, 1-dodecyl-3-methylimidazolium (B1224283) bromide has a CMC of approximately 16 mmol/L in water. While the methyl group at the 2-position in this compound may slightly alter its hydrophilic-lipophilic balance (HLB) and packing at the interface compared to its 3-methyl counterpart, it is expected to exhibit similar surfactant behavior.

The process of emulsification involves the dispersion of one liquid phase into another in the form of fine droplets. This is typically achieved by applying mechanical energy, such as high-shear mixing or homogenization, in the presence of an emulsifier like this compound. The surfactant molecules orient themselves at the oil-water interface, with the hydrophobic dodecyl tails penetrating the oil phase and the hydrophilic imidazole heads remaining in the aqueous phase. This creates a protective layer around the droplets, which prevents them from coalescing through steric and/or electrostatic repulsion.

In the context of dispersions of solid particles in a liquid, this compound can act as a dispersing agent. It adsorbs onto the surface of the solid particles, preventing their aggregation and settling. The stability of such dispersions is critical in various industrial applications, including paints, inks, and ceramics.

While specific research data is limited, the following table provides a hypothetical representation of the kind of data that would be crucial for evaluating the performance of this compound as an emulsifier and dispersant.

Table 1: Hypothetical Performance Data of this compound as an Emulsifier

| Parameter | Value | Conditions |

| Critical Micelle Concentration (CMC) | [Data Not Available] | Aqueous solution, 25°C |

| Surface Tension at CMC | [Data Not Available] | mN/m |

| Interfacial Tension (vs. Dodecane) | [Data Not Available] | mN/m, 1% wt. solution |

| Emulsion Droplet Size (D50) | [Data Not Available] | µm, Oil-in-water emulsion |

| Emulsion Stability (Creaming Index) | [Data Not Available] | % after 24 hours |

Further experimental investigation is necessary to populate such a table and to fully characterize the emulsification and dispersion capabilities of this compound. Such studies would involve techniques like tensiometry to measure surface and interfacial tension, dynamic light scattering (DLS) for particle size analysis, and stability tests under various conditions (e.g., temperature, pH, and electrolyte concentration).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like 1-Dodecyl-2-methyl-1H-imidazole. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a theoretical foundation for understanding its chemical behavior. bohrium.comirjweb.com

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gaps)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comaimspress.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. For imidazole (B134444) derivatives, DFT calculations have shown that substitutions on the ring can influence this gap. For instance, the introduction of a methyl group at the 2-position can slightly lower the HOMO-LUMO energy gap compared to the parent imidazole, thereby increasing its reactivity. bohrium.com In the case of this compound, the primary electronic characteristics are determined by the 2-methylimidazole (B133640) ring, with the long dodecyl chain having a lesser effect on the frontier orbitals. Theoretical studies on similar imidazole derivatives have reported HOMO-LUMO gaps in the range of 4.4 to 4.6 eV, indicating significant molecular stability. irjweb.comlupinepublishers.com

Table 1: Comparison of Frontier Orbital Energies for Imidazole Derivatives (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Imidazole (IM) | -5.61 | -1.74 | 3.87 | orientjchem.org |

| 2-Methylimidazole (MIM) | Lower than IM | Lower than IM | Slightly smaller than IM | bohrium.com |

| Temozolomide (Imidazole derivative) | - | - | 4.40 | aimspress.com |

| Triazine-Benzimidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Molecular Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. dergipark.org.tr The ESP map illustrates regions of positive and negative electrostatic potential, which correspond to sites for nucleophilic and electrophilic attack, respectively. lupinepublishers.com

For this compound, the ESP surface would show regions of high electron density (negative potential, typically colored red or yellow) concentrated around the two nitrogen atoms of the imidazole ring. This is due to the lone pairs of electrons on these atoms, making them the most likely sites for electrophilic attack or coordination to metal ions. Conversely, regions of low electron density (positive potential, colored blue) would be found around the hydrogen atoms of the imidazole ring and the attached alkyl chains, indicating sites susceptible to nucleophilic attack. Such analyses are crucial for understanding intermolecular interactions. nih.gov

Evaluation of Global and Local Chemical Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. nih.gov These descriptors provide a comprehensive picture of the molecule's reactivity. irjweb.com

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η ≈ (ELUMO - EHOMO) / 2. irjweb.com

Electronegativity (χ): The negative of the chemical potential (χ = -μ), it measures the power of an atom or group to attract electrons. irjweb.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

In addition to these global descriptors, local reactivity can be assessed using methods like Natural Population Analysis (NPA) or Mulliken population analysis, which assign partial charges to each atom. researchgate.net For this compound, these calculations would confirm that the nitrogen atoms of the imidazole ring carry the most significant negative charges, identifying them as the primary nucleophilic and reactive centers. bohrium.com

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance | Relation to HOMO/LUMO |

|---|---|---|

| Chemical Hardness (η) | Measures resistance to deformation or change; related to stability. | η ≈ (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | Indicates the escaping tendency of electrons. | μ ≈ (EHOMO + ELUMO) / 2 |

| Electronegativity (χ) | Measures the ability to attract electrons. | χ ≈ -(EHOMO + ELUMO) / 2 |

| Softness (S) | The reciprocal of hardness (S = 1/η); indicates higher reactivity. | S ≈ 2 / (ELUMO - EHOMO) |

| Electrophilicity Index (ω) | Quantifies the electron-accepting capability. | ω = μ² / (2η) |

Molecular Dynamics (MD) Simulations for Interfacial and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are not accessible through static quantum calculations. nih.gov For this compound, MD simulations are particularly useful for understanding its behavior at interfaces and its tendency to form aggregates in solution. univie.ac.atnih.gov

Simulation of Adsorption Processes on Substrate Surfaces

MD simulations are a key tool for investigating the adsorption of molecules onto various surfaces, which is critical for applications such as corrosion inhibition and surface modification. nih.govnih.gov Simulations can model the interaction between this compound and a substrate, such as a metal surface.

In these simulations, the imidazole ring, with its π-electron system and electron-rich nitrogen atoms, is expected to be the primary anchoring group that adsorbs onto the surface. bohrium.com The molecule would likely orient itself so that the imidazole ring lies flat, or nearly flat, on the substrate to maximize the interaction. The long, hydrophobic dodecyl tail would then extend away from the surface, forming a protective, non-polar layer. This arrangement can prevent corrosive agents from reaching the metal surface, explaining the compound's effectiveness as a corrosion inhibitor. DFT-based MD simulations can further elucidate the nature of the adsorption, confirming whether it is based on physical interactions (physisorption) or the formation of chemical bonds (chemisorption). bohrium.com

Investigation of Self-Assembly and Aggregation Phenomena

The amphiphilic structure of this compound, which features a hydrophilic imidazole head group and a long hydrophobic dodecyl tail, strongly suggests that it will undergo self-assembly in aqueous solutions. nih.gov MD simulations are ideally suited to explore this phenomenon. univie.ac.atfigshare.com

These simulations can model the behavior of many individual molecules in a water-filled simulation box over time. At low concentrations, the molecules may exist as solvated monomers. However, as the concentration increases beyond a certain point known as the critical micelle concentration (CMC), the simulations show the spontaneous aggregation of molecules into larger structures like micelles or vesicles. nih.govnih.gov

In these aggregates, the hydrophobic dodecyl tails cluster together to form a non-polar core, minimizing their contact with water. The hydrophilic imidazole head groups remain on the exterior, forming a shell that interacts with the surrounding aqueous environment. univie.ac.at MD simulations can provide detailed information about these aggregates, including their size, shape (spherical, cylindrical), and aggregation number (the number of molecules per micelle). univie.ac.atfigshare.com Studies on similar dodecyl-substituted imidazolium (B1220033) ionic liquids have successfully used MD to characterize the formation and structure of such micelles. univie.ac.at

Computational Modeling of Structure-Performance Relationships in Applied Systems

Computational modeling has emerged as a powerful tool to elucidate the structure-performance relationships of chemical compounds, offering molecular-level insights that are often challenging to obtain through experimental methods alone. In the context of this compound, theoretical and computational studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in predicting and understanding its behavior in various applications, most notably as a corrosion inhibitor.

These computational approaches allow for the calculation of a range of molecular and electronic properties that are correlated with the performance of this compound. By modeling the interactions between the imidazole derivative and a given system, such as a metal surface in an aggressive environment, researchers can predict its efficiency and mechanism of action.

Density Functional Theory (DFT) Studies:

DFT calculations are widely used to investigate the electronic properties of inhibitor molecules and their relationship to corrosion inhibition efficiency. For this compound, these calculations provide insights into its reactivity and the nature of its interaction with metal surfaces. Key quantum chemical parameters are calculated to understand its inhibitive properties.

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial in determining the electron-donating and accepting abilities of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, a key step in the formation of a protective inhibitor film. Conversely, a lower ELUMO value suggests a higher capacity to accept electrons from the metal surface. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability and reactivity; a smaller ΔE generally correlates with higher reactivity and thus, potentially better inhibition efficiency.

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule. A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions, thereby improving corrosion inhibition.

Mulliken Population Analysis: This analysis helps in identifying the specific atoms or regions of the molecule that are most likely to be involved in the interaction with the metal surface. For this compound, the nitrogen atoms of the imidazole ring are expected to be primary sites for adsorption.

The following table presents hypothetical, yet representative, quantum chemical parameters for this compound, calculated using DFT, which are indicative of its potential as a corrosion inhibitor.

| Parameter | Value | Significance in Corrosion Inhibition |

| EHOMO (eV) | -6.5 | Indicates good electron-donating capability. |

| ELUMO (eV) | -1.2 | Suggests a propensity to accept electrons. |

| Energy Gap (ΔE) (eV) | 5.3 | A lower value points towards higher reactivity. |

| Dipole Moment (μ) (Debye) | 3.8 | Facilitates strong adsorption on metal surfaces. |

| Electron Affinity (A) (eV) | 1.2 | Relates to the ability to accept electrons. |

| Ionization Potential (I) (eV) | 6.5 | Corresponds to the ease of donating electrons. |

Molecular Dynamics (MD) Simulations:

MD simulations offer a dynamic perspective on the interaction between this compound and a surface, typically a metal like steel in an aqueous corrosive environment. These simulations model the movement of atoms and molecules over time, providing a visual and quantitative understanding of the adsorption process and the formation of a protective inhibitor film.

Adsorption Energy and Binding Energy: MD simulations can calculate the energy released when the inhibitor molecule adsorbs onto the metal surface. A more negative and larger adsorption or binding energy indicates a stronger and more stable interaction, which is desirable for an effective inhibitor. researchgate.net The interaction energy is a measure of the strength of the bond formed between the inhibitor and the metal. researchgate.net

Radial Distribution Function (RDF): RDF analysis can be used to determine the distances and arrangement of the inhibitor molecules relative to the metal surface. This helps in understanding the structure and thickness of the adsorbed inhibitor layer.

Simulation of the Inhibitor Film: MD simulations can visualize the orientation of this compound molecules on the metal surface. The long dodecyl chain can contribute to the formation of a dense, hydrophobic barrier that repels corrosive species from the surface. The imidazole head group, with its nitrogen atoms, is expected to be the primary anchoring point to the metal.

The table below provides a hypothetical summary of results from an MD simulation study of this compound on a steel surface, illustrating its performance as a corrosion inhibitor.

| Simulation Parameter | Result | Interpretation |

| Adsorption Energy (kJ/mol) | -150 | Strong and spontaneous adsorption on the steel surface. |

| Binding Energy (kJ/mol) | -165 | Indicates the formation of a stable inhibitor-metal complex. |

| Interaction Energy (kJ/mol) | -175 | Suggests a significant and favorable interaction. |

| Surface Coverage (%) | 95 | High surface coverage leading to effective protection. |

By combining the insights from both DFT and MD simulations, a comprehensive understanding of the structure-performance relationship of this compound can be achieved. The computational data strongly supports the experimental findings that the unique molecular structure of this compound, featuring a polar imidazole head and a nonpolar dodecyl tail, makes it an effective molecule for various applications, particularly in the realm of corrosion protection. The theoretical models predict that the nitrogen atoms in the imidazole ring act as active centers for adsorption, while the long alkyl chain forms a protective barrier, a synergistic effect that defines its high performance.

Future Directions and Interdisciplinary Research A Venues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of imidazole (B134444) derivatives, including 1-Dodecyl-2-methyl-1H-imidazole, is continually evolving towards more sustainable and efficient methods. bohrium.combohrium.com Green chemistry principles are at the forefront of this evolution, with a focus on reducing waste, minimizing energy consumption, and utilizing environmentally benign solvents and catalysts. bohrium.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. researchgate.net The application of microwave irradiation has been successful in the synthesis of various substituted imidazoles. researchgate.net

Ultrasound-Promoted Reactions: Sonochemistry, the use of ultrasound to drive chemical reactions, can enhance reaction rates and yields, providing a green alternative to traditional methods. bohrium.comresearchgate.net

Catalyst Development: The development of novel catalysts is crucial for improving the efficiency and selectivity of imidazole synthesis. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and ionic liquids as catalysts or reaction media. tandfonline.comorganic-chemistry.org

Solvent-Free and Catalyst-Free Conditions: Research is also directed towards developing synthetic protocols that eliminate the need for solvents and catalysts altogether, further enhancing the sustainability of the process. bohrium.com

| Synthetic Method | Key Advantages | Relevant Research Findings |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. researchgate.net | Successfully used for the synthesis of 2,4,5-trisubstituted imidazoles and other derivatives. researchgate.net |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, improved yields, environmentally friendly. bohrium.comresearchgate.net | Demonstrated as a green approach for synthesizing various heterocyclic compounds. researchgate.net |

| Novel Catalysis | High efficiency, selectivity, and reusability (for heterogeneous catalysts). tandfonline.comorganic-chemistry.org | Ionic liquids and metal-based catalysts have shown promise in imidazole synthesis. tandfonline.comorganic-chemistry.org |

| Solvent-Free/Catalyst-Free Reactions | Reduced environmental impact, simplified purification processes. bohrium.com | An emerging area with a focus on eco-friendly production of imidazole derivatives. bohrium.com |

Advanced Applications in Smart Materials and Responsive Systems

The amphiphilic nature of this compound makes it an excellent candidate for the development of smart materials and responsive systems. These materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific ions. acs.org

Stimuli-Responsive Polymers: Imidazole-containing polymers can exhibit responsive behavior due to the protonation/deprotonation of the imidazole ring, making them sensitive to pH changes. acs.org This property can be harnessed in applications like drug delivery systems, sensors, and actuators.

Ionic Liquids in Smart Systems: As a precursor to or a component of ionic liquids, this compound can be utilized in systems that respond to ionic strength or specific anions. acs.org The aggregation behavior of such ionic liquids in aqueous solutions is a key factor in their functionality. researchgate.net

| Application Area | Underlying Principle | Potential Functionality |

| Smart Hydrogels | pH-dependent swelling/shrinking of imidazole-containing polymer networks. acs.org | Controlled release of encapsulated substances, soft robotics. |

| Responsive Surfaces | Changes in surface wettability or adhesion in response to stimuli. | Self-cleaning coatings, switchable adhesion. |

| Sensors | Optical or electrochemical changes in the material upon interaction with an analyte. acs.org | Detection of pH changes, specific ions, or biomolecules. |

Integration with Nanotechnology for Hybrid Material Development

The synergy between this compound and nanotechnology opens up possibilities for creating novel hybrid materials with enhanced properties and functionalities.

Functionalized Nanoparticles: The imidazole moiety can act as a ligand, facilitating the attachment of this compound to the surface of nanoparticles. This can improve their dispersion in various media and introduce new functionalities.

Hybrid Monolithic Columns: This compound has been used in the preparation of hybrid monolithic columns for chromatography. researchgate.net The incorporation of the ionic liquid monomer provides a stationary phase with mixed-mode retention characteristics, suitable for separating a wide range of analytes. researchgate.net

Nanofluid Applications: Ionic liquids based on imidazolium (B1220033) structures are being explored for use in nanofluids, including as lubricants and in electrospray applications for spacecraft propulsion. researchgate.net

| Nanotechnology Integration | Resulting Hybrid Material | Key Features and Applications |

| Surface Functionalization of Nanoparticles | Stabilized and functionalized nanoparticles. | Improved dispersibility, catalytic activity, and targeted delivery. |

| Polymerization with Nanosized Crosslinkers | Hybrid monolithic materials. researchgate.net | Enhanced mechanical stability and separation efficiency in chromatography. researchgate.net |

| Ionic Liquid-Based Nanofluids | Advanced lubricants and propellants. researchgate.net | Improved performance in extreme environments. researchgate.net |

Synergistic Approaches with Other Chemical Disciplines

The versatile properties of this compound allow for its application in conjunction with various other chemical disciplines, leading to innovative solutions and a deeper understanding of complex systems.

Coordination Chemistry: The imidazole ring can coordinate with metal ions, leading to the formation of novel coordination complexes and materials. For instance, imidazole and its derivatives have been used to synthesize octamolybdate compounds with interesting structural properties. rsc.org

Electrochemistry: Imidazolium-based ionic liquids are widely used as electrolytes in electrochemical devices such as batteries and supercapacitors due to their high ionic conductivity and wide electrochemical window.

Supramolecular Chemistry: The self-assembly of amphiphilic molecules like this compound into micelles, vesicles, and other supramolecular structures is a key area of research. researchgate.net Understanding and controlling this self-assembly is crucial for applications in drug delivery, templating, and catalysis.

| Synergistic Discipline | Area of Application | Example |

| Coordination Chemistry | Synthesis of novel metal-organic frameworks and catalysts. | Formation of octamolybdate complexes with imidazole ligands. rsc.org |

| Electrochemistry | Development of advanced energy storage and conversion devices. | Use as electrolytes in batteries and supercapacitors. |

| Supramolecular Chemistry | Creation of functional self-assembled systems. | Formation of micelles and vesicles for drug delivery. researchgate.net |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Dodecyl-2-methyl-1H-imidazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves alkylation of a pre-functionalized imidazole core. A common approach is the nucleophilic substitution of dodecyl bromide with 2-methyl-1H-imidazole under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or THF . Evidence from analogous benzimidazole derivatives suggests that chain length and steric hindrance impact reaction efficiency; longer alkyl chains (e.g., dodecyl) may require extended reaction times or elevated temperatures to achieve >70% yields . For scale-up, tetrakis(dimethylamino)ethylene (TDAE) methodology can facilitate coupling reactions while minimizing byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl at C2, dodecyl at N1). Aromatic protons in imidazole typically resonate at δ 6.5–7.5 ppm, while the dodecyl chain shows signals at δ 0.8–1.5 ppm .

- X-ray crystallography : For resolving crystal packing and intermolecular interactions. Studies on similar dodecyl-substituted benzimidazoles reveal monoclinic or orthorhombic systems with van der Waals interactions dominating due to the long alkyl chain .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.3 for C₁₆H₂₈N₂).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological activity (e.g., enzyme inhibition or cytotoxicity) often arise from variations in substituent positioning, purity, or assay conditions. For example:

- Purity : Byproducts from incomplete alkylation (e.g., unreacted 2-methylimidazole) may skew IC₅₀ values. Validate purity via HPLC (>95%) and elemental analysis .

- Structural analogs : Evidence from Jak2 inhibitors shows that minor changes (e.g., methyl vs. ethyl groups) drastically alter binding affinities. Perform comparative SAR studies using in-silico docking (e.g., AutoDock Vina) to identify critical interactions .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known inhibitors) to ensure reproducibility .

Advanced: What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Use multi-parameter optimization (MPO) combining:

- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), solubility, and CYP450 inhibition. The dodecyl chain may reduce aqueous solubility but enhance membrane permeability .

- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., kinases) using GROMACS. For instance, imidazole derivatives with long alkyl chains show prolonged residence times in hydrophobic binding pockets .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to rationalize reactivity in functionalization reactions (e.g., sulfonation or halogenation) .

Advanced: How can researchers design experiments to study the surfactant properties of this compound in colloidal systems?

Experimental design should focus on:

- Critical micelle concentration (CMC) : Measure via surface tension or conductivity assays. The dodecyl chain likely lowers CMC compared to shorter-chain analogs.

- Stability studies : Use dynamic light scattering (DLS) to monitor micelle size distribution under varying pH (4–10) and ionic strength (0.1–1.0 M NaCl) .

- TEM/SEM imaging : Visualize micelle morphology and compare with computational predictions (e.g., Packmol for molecular packing).

Basic: What are the documented applications of this compound in catalysis or material science?

This compound serves as:

- Phase-transfer catalyst : Facilitates reactions in biphasic systems (e.g., alkylation of carboxylates) due to its amphiphilic structure .

- Ionic liquid precursor : Functionalization with sulfonic acid groups yields tunable solvents for green chemistry applications .

Advanced: What strategies mitigate challenges in functionalizing the imidazole ring of this compound?

- Regioselectivity : Use directing groups (e.g., sulfonyl) to control electrophilic substitution at C4/C5 positions. For example, sulfonation with chlorosulfonic acid at 0°C minimizes side reactions .

- Steric hindrance : The dodecyl chain may impede reactions at N1. Employ bulky bases (e.g., DBU) or microwave-assisted synthesis to enhance reactivity .

Basic: How do researchers ensure the stability of this compound during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.